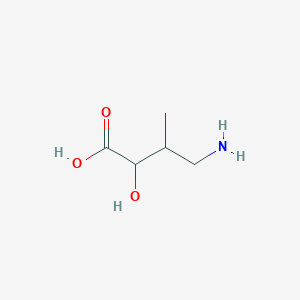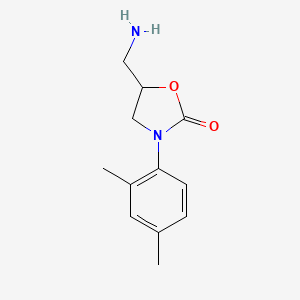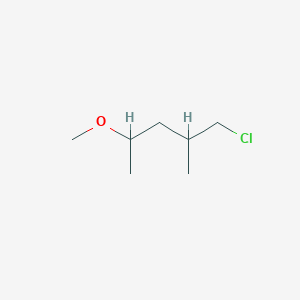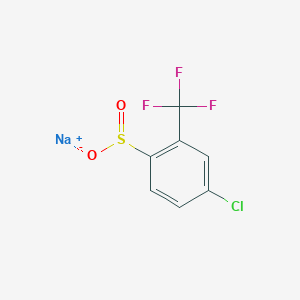
Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound that features a trifluoromethyl group, a chloro substituent, and a sulfonate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-(trifluoromethyl)benzene. One common method is the reaction of 4-chloro-2-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfinates, thiols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the trifluoromethyl and chloro groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-chloro-2-(trifluoromethyl)benzenesulfonate
- Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfonate
- Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfonamide
Comparison: Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate is unique due to the presence of the sulfonate group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H3ClF3NaO2S |
|---|---|
Molekulargewicht |
266.60 g/mol |
IUPAC-Name |
sodium;4-chloro-2-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4ClF3O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
MQPHQGRMVDDPIX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
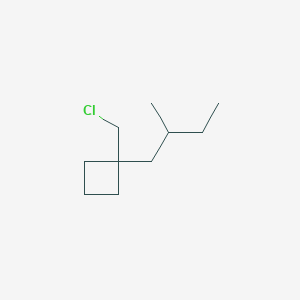

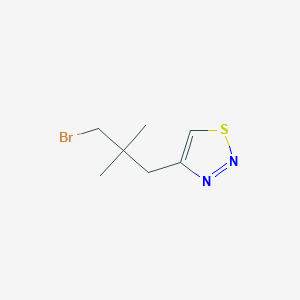
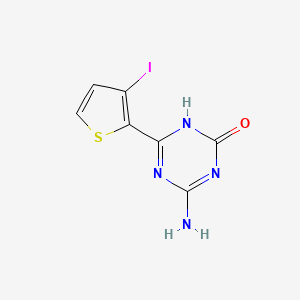
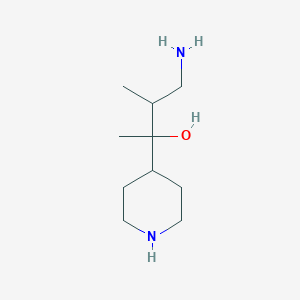

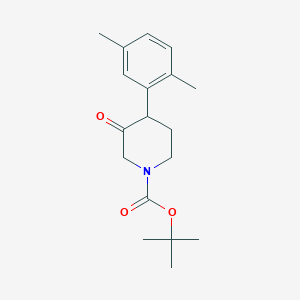
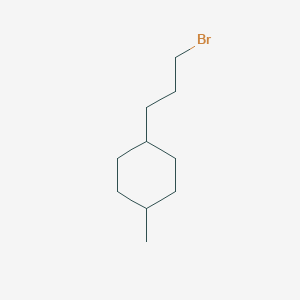
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
